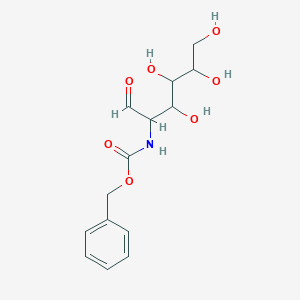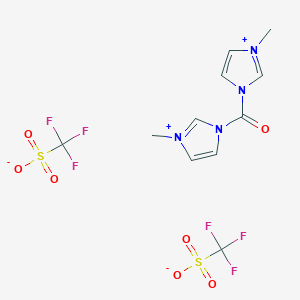![molecular formula C24H34ClNO18 B043556 (2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 118291-90-0](/img/structure/B43556.png)
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants, products, and mechanisms involved.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Solubility and Chemical Properties
- A study investigated the solubility of related sugar compounds in ethanol-water solutions, providing insights into the solubility behavior of complex sugar derivatives like the specified compound (Gong, Wang, Zhang, & Qu, 2012).
- Research on the solubilities of various sugar derivatives in ethanol-water solutions, including those structurally related to the specified compound, could inform its potential applications in scientific research (Zhang, Gong, Wang, & Qu, 2012).
Molecular Studies and Synthesis
- A study on the synthesis of structurally similar compounds provides insights into methods that could be applicable for synthesizing the specified compound (Liu, Li, Lu, & Miao, 2008).
- The computational study of related compounds informs about their potential roles in regulating blood glucose levels, which may guide research into the biological activities of the specified compound (Muthusamy & Krishnasamy, 2016).
Biological and Pharmaceutical Applications
- A study on the molecular basis of altered channel gating induced by compounds structurally related to the specified molecule provides insights into potential pharmaceutical applications (Gardner, Wu, Thomson, Zangerl-Plessl, Stary-Weinzinger, & Sanguinetti, 2017).
- Research into the chemical constituents of pollen, including compounds structurally similar to the specified molecule, suggests potential applications in the exploration of natural product-derived therapeutics (Xuqian, 2014).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions or applications for the compound, based on its properties and reactivity.
I hope this general information is helpful. If you have a specific question about a particular compound or type of analysis, feel free to ask!
Propiedades
Número CAS |
118291-90-0 |
|---|---|
Nombre del producto |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Fórmula molecular |
C24H34ClNO18 |
Peso molecular |
660 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H34ClNO18/c25-9-3-7(26(38)39)1-2-8(9)24(44-23-20(37)17(34)14(31)11(5-28)41-23)21(18(35)15(32)12(6-29)43-24)42-22-19(36)16(33)13(30)10(4-27)40-22/h1-3,10-23,27-37H,4-6H2/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19-,20-,21-,22-,23-,24-/m1/s1 |
Clave InChI |
KMYYNUOXSFGLNX-XFNLHOCBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2(C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2(C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Sinónimos |
2-chloro-4-nitrophenyl-alpha-maltotrioside 2-chloro-4-nitrophenylmaltotrioside CNP-G3 CNP-maltotrioside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




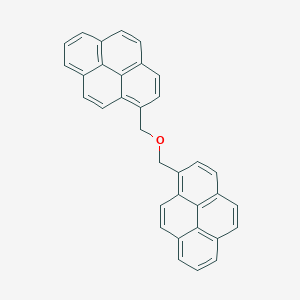
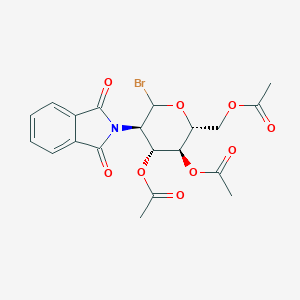
![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)
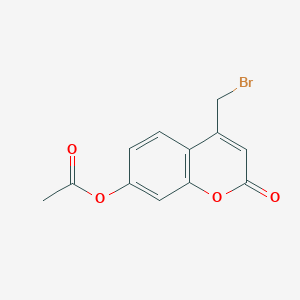
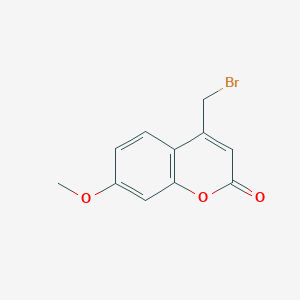
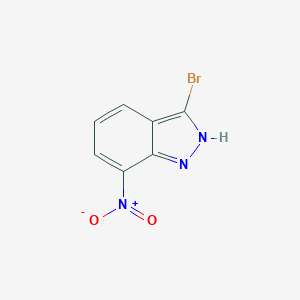
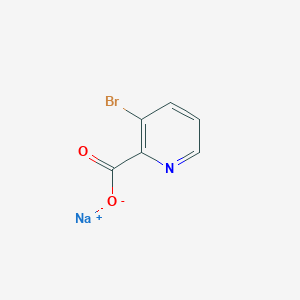
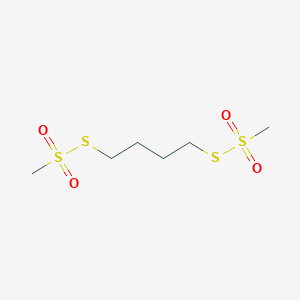
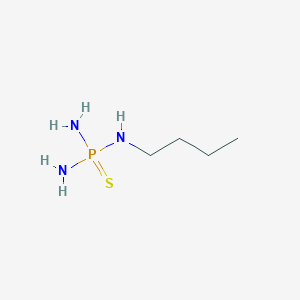

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)
